molecular formula C20H9Cl2F6NO4 B3061103 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene CAS No. 50594-75-7

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene

Cat. No. B3061103
CAS RN: 50594-75-7
M. Wt: 512.2 g/mol
InChI Key: UNFBXLHCJMSGRQ-UHFFFAOYSA-N
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Description

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is a chemical compound that has been the subject of various studies and patents . It’s a complex organic molecule with multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups .


Synthesis Analysis

The synthesis of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves a reaction between 2-chloro-4-trifluoromethylphenol and a compound represented by a specific formula . The reaction mixture is stirred for 15-20 hours at a temperature of 80-90°C until the reaction is completed . After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is subjected to vacuum distillation to recover the solvent . The yield of this synthesis process is reported to be 80-90% .


Molecular Structure Analysis

The molecular structure of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is characterized by the presence of two chloro, four trifluoromethyl, two phenoxy, and one nitro group . The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene are likely to be influenced by the presence of its functional groups. For instance, the chloro and nitro groups might participate in nucleophilic substitution reactions . More detailed information about the chemical reactions of this compound could be obtained from specific studies or experiments.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The compound has been used in the synthesis of new derivatives with potential applications in materials science. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzenes have been prepared, exploring the introduction of fluorine-containing, electron-withdrawing substituents into aromatic rings. This modification is aimed at enhancing the activation of halogen substituents towards nucleophilic attack, opening up new synthetic possibilities for heterocyclic chemistry (Sipyagin et al., 2004).

Electrochemical Studies

Research has been conducted on the electrochemical reduction of nitrobenzene and its derivatives, providing insights into their reduction mechanisms. These studies are essential for understanding the electrochemical behaviors of these compounds in various environments, which can have implications for their applications in electronic materials and devices (Silvester et al., 2006).

Development of Fluorine-containing Polymers

The synthesis of novel fluorine-containing polyetherimide has been reported, where derivatives of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene played a crucial role. These polymers have been characterized for their potential applications in high-performance materials, showcasing the importance of such compounds in the advancement of polymer science (Yu Xin-hai, 2010).

Crystal Structure Analysis

Studies have also been conducted on the crystalline forms of derivatives, exploring their molecular structures and crystallization patterns. Such research is pivotal for understanding the material properties and potential applications of these compounds in various technological fields (Plater & Harrison, 2015).

Reactivity and Synthesis of Heterocycles

Research has delved into the reactivity of nitrobenzene derivatives towards the synthesis of heterocyclic compounds. The exploration of nucleophilic substitution reactions and the synthesis of heterocycles highlight the versatility and significance of these compounds in organic synthesis and the development of new pharmaceuticals and materials (Sipyagin et al., 2002).

properties

IUPAC Name

2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Cl2F6NO4/c21-13-7-10(19(23,24)25)1-5-16(13)32-12-3-4-15(29(30)31)18(9-12)33-17-6-2-11(8-14(17)22)20(26,27)28/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFBXLHCJMSGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Cl2F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514053
Record name 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene

CAS RN

50594-75-7
Record name 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 100 ml of dimethyl sulfoxide, there were dissolved 129 g. (0.60 mole) of 3,4-dichlorobenzotrifluoride and 27.5 g. (0.25 mole) of resorcin. Then, a solution of 34 g. (0.60 mole) of potassium hydroxide dissolved in 15 ml of water was added to the resultant solution and the mixture was heated with stirring at 150° to 160° C. for 50 hours. After the reaction mixture was left to cool, water was added thereto and the oily product precipitated was subjected to extraction with benzene. The extract was washed with a dilute aqueous sodium hydroxide and with water to remove unaltered resorcin, followed by drying over sodium sulfate and evaporation of benzene under reduced pressure, to give crude bis(2-chloro-4-trifluoromethylphenoxy)benzene. Subsequently, said crude bis(2-chloro-4-trifluoromethylphenoxy)benzene was added dropwise into a mixed acid comprising 60 ml of conc. nitric acid (d=1.38) and 60 ml of conc. sulfuric acid under stirring at 10° to 15° C. After completion of the dropwise addition, the mixture was further stirred at 20° to 27° C. for additional one hour to complete the reaction. Then, ice-water was added to the reaction mixture and the resultant precipitate of an oily product was extracted with benzene. The extract was washed with a dilute aqueous sodium hydroxide, and then with water, followed by drying over sodium sulfate and evaporation of benzene. Recrystallization of the residue from isopropyl alcohol gave 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene as pale yellow powders, melting at 111° to 113° C. (yield: 47%).
Name
bis(2-chloro-4-trifluoromethylphenoxy)benzene
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reactant
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60 mL
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reactant
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[Compound]
Name
ice water
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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